![molecular formula C11H23O4P B033524 [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester CAS No. 102276-54-0](/img/structure/B33524.png)
[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester
Übersicht
Beschreibung
[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester, also known as MOPE, is a phosphonate derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MOPE is a colorless liquid that is soluble in organic solvents and is commonly used as a surfactant, chelating agent, and as an intermediate in the synthesis of other phosphonates.
Wirkmechanismus
The mechanism of action of [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester is not fully understood, but it is believed to function as a chelating agent by binding to metal ions and facilitating their transport across cell membranes. [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has also been shown to inhibit the activity of certain enzymes, which may contribute to its anticancer properties.
Biochemische Und Physiologische Effekte
[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, studies have shown that high concentrations of [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester can cause cellular damage and induce apoptosis in certain cell types.
Vorteile Und Einschränkungen Für Laborexperimente
[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has several advantages as a laboratory reagent, including its ability to act as a chelating agent and its low toxicity. However, [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester is not readily available commercially and must be synthesized in the laboratory, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester. One area of interest is the development of new synthesis methods to improve the yield and purity of [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester. Another area of research is the investigation of [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, the use of [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester as a surfactant in the preparation of nanoparticles for drug delivery is an area of active research. Finally, the application of [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester as a surface modifier in material science is an area that warrants further investigation.
Wissenschaftliche Forschungsanwendungen
[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has been extensively studied for its potential applications in various fields such as agriculture, biomedicine, and material science. In agriculture, [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has been used as a chelating agent to increase the availability of essential nutrients to plants and improve their growth. In biomedicine, [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has also been used as a surfactant in the preparation of nanoparticles for drug delivery. In material science, [(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester has been used as a surface modifier to improve the adhesion of coatings to various substrates.
Eigenschaften
CAS-Nummer |
102276-54-0 |
|---|---|
Produktname |
[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester |
Molekularformel |
C11H23O4P |
Molekulargewicht |
250.27 g/mol |
IUPAC-Name |
(4S)-1-dimethoxyphosphoryl-4-methyloctan-2-one |
InChI |
InChI=1S/C11H23O4P/c1-5-6-7-10(2)8-11(12)9-16(13,14-3)15-4/h10H,5-9H2,1-4H3/t10-/m0/s1 |
InChI-Schlüssel |
OGGRBKUQRPKXIC-JTQLQIEISA-N |
Isomerische SMILES |
CCCC[C@H](C)CC(=O)CP(=O)(OC)OC |
SMILES |
CCCCC(C)CC(=O)CP(=O)(OC)OC |
Kanonische SMILES |
CCCCC(C)CC(=O)CP(=O)(OC)OC |
Synonyme |
[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

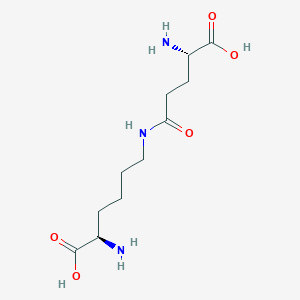
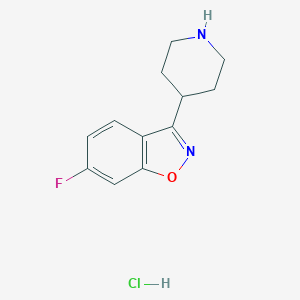
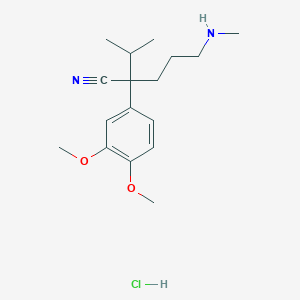
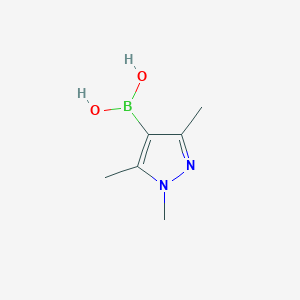

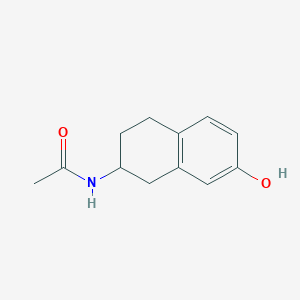
![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)

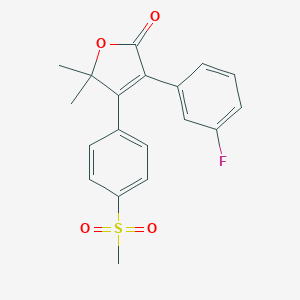
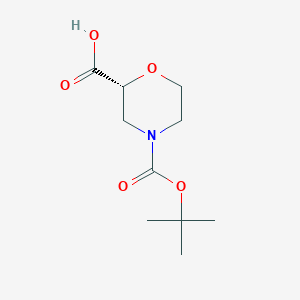

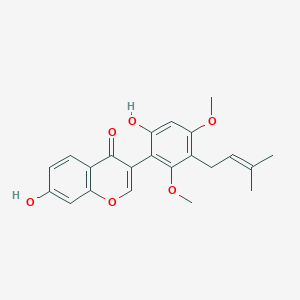

![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)